Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate
Overview
Description
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is a chemical compound with the molecular formula C12H12ClNO4 and a molecular weight of 269.68 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with acetamido, chloro, and carboxylate groups. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The chloro, acetamido, and carboxylate groups are introduced through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Utilized for controlled synthesis.
Purification Steps: Including crystallization and recrystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride (LiAlH4) for reduction reactions.
Nucleophiles: Such as sodium methoxide (NaOMe) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution can introduce various functional groups .
Scientific Research Applications
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is utilized in several scientific research fields:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate
- Methyl 7-acetamido-6-chloro-2,3-dihydrobenzofuran-4-carboxylate
- 4-acetamidoamino-5-chlorobenzofuran-7-carboxylic acid methyl ester
- Methyl 5-chloro-4-acetamido-2,3-dihydro-1-benzofuran-7-carboxylate
Uniqueness
Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
methyl 4-acetamido-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO4/c1-6(15)14-10-7-3-4-18-11(7)8(5-9(10)13)12(16)17-2/h5H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPRNYGRYCDBOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C2=C1CCO2)C(=O)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90442854 | |
Record name | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143878-29-9 | |
Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=143878-29-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90442854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Benzofurancarboxylic acid, 4-(acetylamino)-5-chloro-2,3-dihydro-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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